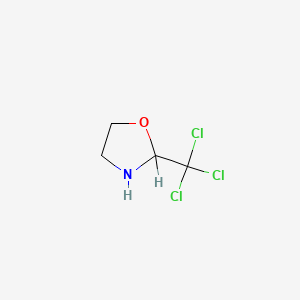![molecular formula C17H15NO2 B8802403 (S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one](/img/structure/B8802403.png)
(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring attached to a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one typically involves the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation: Pyrrolidine derivatives are oxidized to introduce the carbonyl group.
Ring Expansion: β-lactams or cyclopropylamides are expanded to form the pyrrolidinone structure.
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Common catalysts include transition metals such as palladium and nickel, which facilitate the formation of the pyrrolidinone ring through various coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and biphenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
1,5-Substituted Pyrrolidin-2-ones: These compounds share the pyrrolidinone core but differ in the substituents attached to the ring.
3-Iodopyrroles: These compounds feature a pyrrole ring with an iodine substituent, offering different reactivity and applications.
Uniqueness: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
(5S)-5-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |
Clé InChI |
YFXRBWUXDNJWKM-HNNXBMFYSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-8-(5-methoxy-2-pyridyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8802321.png)









![Thieno[3,2-d]pyrimidin-7-ylmethanol](/img/structure/B8802382.png)

![5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B8802400.png)

